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molecular formula C12H21Br B8591318 1-Bromo-7-ethyl-3-methylnona-2,6-diene CAS No. 51079-56-2

1-Bromo-7-ethyl-3-methylnona-2,6-diene

Cat. No. B8591318
M. Wt: 245.20 g/mol
InChI Key: LYBJKKKIWUAJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04002647

Procedure details

18.2 g. of 7-ethyl-3-methyl-1,6-nonadien-3-ol, 100 ml. of hexane and 1 ml. of anhydrous pyridine are cooled to -15° C. and treated dropwise in the course of 1.5 hours with a solution of 4 ml. of phosphorus tribromide in 50 ml. of hexane, the temperature being maintained at between -15° C. and -10° C. The mixture is stirred for a further 1.5 hours during which time it is allowed to warm up to room temperature slowly. For working up, the mixture is poured onto 50 ml. of ice-water, the organic phase separated and washed in turn with 20 ml. of 10% by weight aqueous sodium carbonate solution, 50 ml. of semi-saturated aqueous sodium chloride solution and 50 ml. of saturated aqueous sodium chloride solution, dried over sodium sulfate and evaporated under reduced pressure. There is obtained 1-bromo-7-ethyl-3-methyl-2,6-nonadiene which is used in the process without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:12][CH3:13])=[CH:4][CH2:5][CH2:6][C:7]([CH3:11])(O)[CH:8]=[CH2:9])[CH3:2].N1C=CC=CC=1.P(Br)(Br)[Br:21]>CCCCCC>[Br:21][CH2:9][CH:8]=[C:7]([CH3:11])[CH2:6][CH2:5][CH:4]=[C:3]([CH2:12][CH3:13])[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=CCCC(C=C)(O)C)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 1.5 hours during which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated dropwise in the course of 1.5 hours with a solution of 4 ml
Duration
1.5 h
ADDITION
Type
ADDITION
Details
the mixture is poured onto 50 ml
CUSTOM
Type
CUSTOM
Details
of ice-water, the organic phase separated
WASH
Type
WASH
Details
washed in turn with 20 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of saturated aqueous sodium chloride solution, dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrCC=C(CCC=C(CC)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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